An In-Depth Technical Guide to the Chemical Properties of Methyl 3,5-Dimethoxybenzoate
An In-Depth Technical Guide to the Chemical Properties of Methyl 3,5-Dimethoxybenzoate
A Note to the Reader: This guide provides a comprehensive overview of Methyl 3,5-dimethoxybenzoate. The initial request for information on Methyl 3,5-diethoxybenzoate yielded limited specific data, suggesting it is a less common compound. Therefore, this guide focuses on the well-characterized and structurally similar analogue, Methyl 3,5-dimethoxybenzoate, to provide relevant and in-depth technical information for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein can often be extrapolated to other dialkoxybenzoates.
Introduction
Methyl 3,5-dimethoxybenzoate is a substituted aromatic ester that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a benzene ring symmetrically substituted with two methoxy groups and a methyl ester functionality, provides a unique electronic and steric profile. This makes it a valuable precursor in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds.[2] For instance, it is a key intermediate in the synthesis of mycophenolic acid analogues and has been utilized in the production of Midodrine.[1][2] This guide offers a detailed exploration of its chemical and physical properties, spectroscopic signature, synthesis, and handling protocols.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a chemical compound dictate its behavior in both chemical reactions and biological systems. The properties of Methyl 3,5-dimethoxybenzoate are summarized below.
Key Identifiers
| Identifier | Value |
| IUPAC Name | methyl 3,5-dimethoxybenzoate[2][3] |
| CAS Number | 2150-37-0[1][2][4] |
| Molecular Formula | C₁₀H₁₂O₄[1][2][4] |
| Molecular Weight | 196.20 g/mol [2][3] |
| SMILES | COC1=CC(=CC(=C1)C(=O)OC)OC[3] |
| InChI | InChI=1S/C10H12O4/c1-12-8-4-7(10(11)14-3)5-9(6-8)13-2/h4-6H,1-3H3[2][3] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | White to beige or cream powder, crystals, or crystalline powder.[1][5] | ChemicalBook, Thermo Scientific Chemicals |
| Melting Point | 40-46 °C[1][4][5] | ChemicalBook, Worldwide Life Sciences, Thermo Scientific Chemicals |
| Boiling Point | 298 °C (lit.)[1] | ChemicalBook, Sigma-Aldrich |
| Solubility | Soluble in methanol.[1][6] | ChemicalBook, LookChem |
| Flash Point | >110 °C (>230 °F)[1][4] | ChemicalBook, Worldwide Life Sciences |
| Storage Temperature | Room Temperature, sealed in a dry environment.[1][6] | ChemicalBook, LookChem |
Spectroscopic Profile
Spectroscopic analysis is crucial for the unambiguous identification and characterization of Methyl 3,5-dimethoxybenzoate.
¹H NMR Spectroscopy
The proton NMR spectrum of Methyl 3,5-dimethoxybenzoate is characterized by distinct signals corresponding to the aromatic and methoxy protons. In a typical spectrum (in DMSO-d₆), one would expect to see:
-
A singlet for the six protons of the two equivalent methoxy groups on the aromatic ring.
-
A singlet for the three protons of the methyl ester group.
-
Signals in the aromatic region corresponding to the three protons on the benzene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key expected signals include those for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[7] The IR spectrum of Methyl 3,5-dimethoxybenzoate will exhibit characteristic absorption bands:
-
C=O Stretch (Ester): A strong absorption band is expected in the region of 1700-1750 cm⁻¹, characteristic of the carbonyl group in an ester.
-
C-O Stretch: Bands corresponding to the C-O stretching of the ester and ether linkages will be present.
-
C-H Stretch (Aromatic and Aliphatic): Absorptions corresponding to the C-H stretching of the aromatic ring and the methyl groups will be observed. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[8]
-
Aromatic C=C Bending: Peaks in the fingerprint region (below 1500 cm⁻¹) will be indicative of the substitution pattern on the benzene ring.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For Methyl 3,5-dimethoxybenzoate, the molecular ion peak (M⁺) would be observed at m/z = 196.20.[3] Analysis of the fragmentation pattern can further confirm the structure. Common fragments would likely result from the loss of the methoxy group (-OCH₃) or the methyl ester group (-COOCH₃).
Synthesis of Methyl 3,5-Dimethoxybenzoate
The synthesis of Methyl 3,5-dimethoxybenzoate can be achieved through several routes, most commonly via the esterification of 3,5-dimethoxybenzoic acid.
Fischer Esterification of 3,5-Dimethoxybenzoic Acid
This classic method involves the reaction of 3,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[9]
Caption: Fischer Esterification Workflow.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethoxybenzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the remaining acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Reactivity and Applications
Methyl 3,5-dimethoxybenzoate is a valuable intermediate in organic synthesis due to the reactivity of its functional groups.
Key Reactions
-
Hydrolysis: The ester can be hydrolyzed back to 3,5-dimethoxybenzoic acid under acidic or basic conditions.
-
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Aromatic Substitution: The electron-donating methoxy groups activate the aromatic ring towards electrophilic aromatic substitution, primarily at the 2, 4, and 6 positions.
-
Bromination: Studies have investigated the bromination of methyl 3,5-dimethoxybenzoate.[1]
Applications in Drug Discovery and Organic Synthesis
Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry.[10][11] The dimethoxy substitution pattern in Methyl 3,5-dimethoxybenzoate makes it a precursor for compounds with potential biological activities. Derivatives of trimethoxybenzoic acid have been explored as potential efflux pump inhibitors in bacteria.[12] Furthermore, it serves as a starting material for the synthesis of more complex molecules like 5,7-Dimethoxyindan-1-one and 3,5-Dimethoxyphenylacetonitrile.[1]
Safety and Handling
Proper handling of all chemicals is paramount in a laboratory setting.
Hazard Identification
While a specific safety data sheet for Methyl 3,5-dimethoxybenzoate was not retrieved, data for the structurally similar Methyl 3,5-dihydroxybenzoate indicates potential for skin and eye irritation, as well as respiratory irritation.[13] It is prudent to handle Methyl 3,5-dimethoxybenzoate with similar precautions.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Methyl 3,5-dimethoxybenzoate is a key chemical intermediate with well-defined physical and spectroscopic properties. Its utility in organic synthesis, particularly as a precursor to pharmaceuticals and other complex organic molecules, is well-established. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and development.
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